molecular formula C17H21N5O2 B2586621 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide CAS No. 1326880-68-5

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide

Katalognummer: B2586621
CAS-Nummer: 1326880-68-5
Molekulargewicht: 327.388
InChI-Schlüssel: PKJJMZCKMXHUBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core linked to a 4-ethylphenyl group and a piperidine-4-carboxamide moiety. The triazole ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets such as enzymes or receptors . This compound’s structural features align with medicinal chemistry strategies for optimizing pharmacokinetic and pharmacodynamic properties.

Eigenschaften

IUPAC Name

1-[1-(4-ethylphenyl)triazole-4-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-12-3-5-14(6-4-12)22-11-15(19-20-22)17(24)21-9-7-13(8-10-21)16(18)23/h3-6,11,13H,2,7-10H2,1H3,(H2,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJJMZCKMXHUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using a click chemistry approach, which involves the cycloaddition of an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts.

    Attachment of the 4-Ethylphenyl Group: The 4-ethylphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated triazole in the presence of a palladium catalyst.

    Formation of the Piperidine-4-carboxamide Moiety: The piperidine-4-carboxamide moiety can be synthesized through the reaction of piperidine with a suitable carboxylic acid derivative, such as an acid chloride or an ester.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs.

Analyse Chemischer Reaktionen

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring or the piperidine moiety.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The piperidine moiety can also interact with neurotransmitter receptors, modulating their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of analogous compounds:

Compound Name Core Heterocycle Substituents Functional Groups Molecular Formula Key Properties/Applications Reference
Target Compound: 1-[1-(4-Ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide 1,2,3-Triazole 4-Ethylphenyl Piperidine-4-carboxamide C₁₈H₂₂N₅O₂* Potential CNS/antimicrobial applications
1-(4-Ethylphenyl)-5-pyridin-4-yl-1H-triazole-4-carboxylic acid 4-fluoro-benzylamide 1,2,3-Triazole 4-Ethylphenyl, pyridin-4-yl 4-Fluoro-benzylamide C₂₃H₂₀FN₅O Higher molar mass (401.44 g/mol), fluorinated for bioavailability
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one Pyrazole 4-Chlorophenyl, 4-fluorophenyl Piperidin-4-one C₂₂H₁₇ClFN₃O₂ Antimicrobial activity; halogen-enhanced target binding
(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine Naphthalen-1-yl, 4-fluorobenzyl Piperidine-4-carboxamide C₂₆H₂₆FN₃O SARS-CoV-2 inhibition; bulky substituents for protein interaction
1-((1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl))piperidine-4-carboxamide Pyrazolo[3,4-d]pyrimidine 1-Methylpyrazolo[3,4-d]pyrimidin-4-yl Piperidine-4-carboxamide C₁₂H₁₅N₇O Kinase inhibition; extended π-system for ATP-binding pocket interactions

*Note: Molecular formula for the target compound is inferred based on structural similarity to .

Key Research Findings

Role of Halogen Substituents
  • Chloro/Fluoro Substitution : highlights that halogen atoms (Cl, F) on aromatic rings increase electronegativity, enhancing interactions with target enzymes or receptors. For example, the 4-chlorophenyl and 4-fluorophenyl groups in pyrazole derivatives improve antimicrobial activity by stabilizing charge-transfer complexes .
  • Ethyl vs.
Heterocyclic Core Modifications
  • Triazole vs. Pyrazole : Triazoles (target compound) exhibit stronger hydrogen-bonding capacity compared to pyrazoles due to the additional nitrogen atom. This may improve binding affinity in biological systems .
  • Pyrazolo[3,4-d]pyrimidine : Compounds with larger heterocycles, such as pyrazolo[3,4-d]pyrimidine, show enhanced selectivity for kinase targets but may suffer from reduced solubility .
Functional Group Impact
  • Carboxamide vs. Carboxylic Acid : Piperidine-4-carboxamide (target compound) offers better metabolic stability and neutral pH solubility compared to carboxylic acid derivatives, which may ionize and exhibit pH-dependent absorption .
  • Benzylamide vs.

Structural Analysis and Computational Data

  • DFT and Molecular Geometry : and emphasize that triazole-containing compounds exhibit trans isomer preference due to minimized steric hindrance and optimized orbital interactions. The target compound’s 1,2,3-triazole geometry likely adopts a planar conformation, favoring π-stacking .
  • Crystal Packing: In , pyrazole derivatives form intermolecular hydrogen bonds (e.g., C–H···F, C–H···O), stabilizing crystal lattices.

Biologische Aktivität

The compound 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The structural formula of the compound includes a triazole ring linked to a piperidine moiety, with a carbonyl group enhancing its reactivity. The synthesis typically involves:

  • Formation of the Triazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction , often utilizing "Click" chemistry techniques.
  • Introduction of the Piperidine Moiety : Via nucleophilic substitution reactions.
  • Acylation : To incorporate the carbonyl group.

These methods ensure high yields and purity while maintaining structural integrity .

Antimicrobial Properties

Compounds containing triazole rings are known for their antifungal and antibacterial properties . Specifically, 1H-1,2,3-triazoles can inhibit cytochrome P450 enzymes critical for metabolic processes in pathogens. Preliminary studies suggest that this compound may exhibit moderate inhibitory effects against carbonic anhydrase II, indicating potential therapeutic applications in conditions related to enzyme dysregulation .

Anticancer Activity

Research indicates that derivatives of triazoles and piperazines show significant cytotoxic effects against various cancer cell lines , including breast and lung cancer cells. Mechanisms of action may involve:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Inhibition of Tubulin Polymerization : Disrupting microtubule dynamics essential for cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • A study highlighted that triazole-piperazine conjugates demonstrated significant cytotoxicity against several cancer types, suggesting that modifications to the piperazine ring could enhance efficacy .
  • Molecular docking simulations indicated that 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide effectively binds to targets involved in cancer progression .

Comparative Analysis

The table below summarizes some related compounds and their notable properties:

Compound NameStructural FeaturesBiological Activity
5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonylMethyl group instead of ethylModerate antifungal activity
4-(triazolyl)benzamideLacks piperazineKnown for anti-inflammatory properties
5-(substituted phenyl)-1H-1,2,3-triazolesVaries in substituentsBroad spectrum antifungal activity

The unique combination of functional groups in 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide enhances its biological activity while providing avenues for further chemical modifications .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperidine-4-carboxamide?

Methodological Answer: The synthesis involves two key steps: (1) Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core and (2) amide coupling to attach the piperidine-carboxamide moiety.

  • CuAAC Reaction : Use 4-ethylphenyl azide and a propargyl carbonyl precursor under optimized conditions (e.g., THF/H₂O solvent, CuSO₄/sodium ascorbate catalyst, 50°C for 16 hours). Yields improve with a 1.3:1 alkyne:azide molar ratio .
  • Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC or DCC) with piperidine-4-carboxamide. Purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the product in >65% yield .
  • Key Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., triazole protons at δ 8.8–9.2 ppm, piperidine signals at δ 2.3–3.5 ppm) and IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How can solubility and stability issues be addressed during biological assays?

Methodological Answer:

  • Solubility : Use DMSO for initial stock solutions (10 mM), followed by dilution in assay buffer (e.g., PBS with 0.1% Tween-80). For aqueous insolubility, consider hydroxypropyl-β-cyclodextrin as a solubilizing agent .
  • Stability : Perform LC-MS stability tests in assay media (e.g., pH 7.4 buffer, 37°C). If degradation occurs, modify storage conditions (e.g., -80°C under nitrogen) or add stabilizers like BSA .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for triazole-piperidine hybrids?

Methodological Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on the triazole’s π-π stacking and the carboxamide’s hydrogen-bonding potential .
  • MD Simulations : Perform 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence (>80% simulation time) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC₅₀ data from enzyme inhibition assays .

Q. What strategies resolve contradictions between in vitro and in silico activity data?

Methodological Answer:

  • Cross-Validation : Replicate in vitro assays (e.g., enzyme inhibition) under standardized conditions (n=3). Compare with docking scores using Pearson correlation.
  • Proteoliposome Assays : If cell membrane permeability is suspect, test activity in membrane-mimetic systems (e.g., liposomes with embedded receptors) .
  • Metabolite Screening : Use LC-HRMS to identify metabolites that may deactivate the compound in cellular environments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.